molecular formula C19H28N2O5 B12296355 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

Cat. No.: B12296355
M. Wt: 364.4 g/mol
InChI Key: YIPPZGKXRWERCV-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming

The systematic name of this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate . This name reflects the compound’s stereochemistry, functional groups, and substituent arrangement:

  • Pyrrolidine backbone : A five-membered saturated ring containing one nitrogen atom.
  • Stereochemistry : The (2S,4S) configuration indicates the spatial arrangement of substituents at the second and fourth positions of the pyrrolidine ring.
  • Ester groups : A tert-butyl ester at position 1 and a methyl ester at position 2.
  • Substituent : A 3-methoxyphenylmethylamino group at position 4, consisting of a benzylamine derivative with a methoxy substituent at the aromatic ring’s third position.

This nomenclature adheres to IUPAC rules by prioritizing the parent structure (pyrrolidine), followed by functional groups in descending order of seniority (carboxylate esters) and substituents.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 334999-43-8 , a universal identifier for chemical substances. Alternative designations include:

  • 1-tert-Butyl 2-methyl (2S,4S)-4-{[(3-methoxyphenyl)methyl]amino}pyrrolidine-1,2-dicarboxylate
  • SCHEMBL14393295 (a vendor-specific identifier)
  • DTXSID40744173 (DSSTox Substance ID)
  • Q82691729 (Wikidata identifier).

These aliases are critical for cross-referencing the compound across databases and scientific literature.

Molecular Formula and Weight Validation

The molecular formula of the compound is C₁₉H₂₈N₂O₅ , derived from its structural components:

  • 19 carbon atoms : Distributed across the pyrrolidine ring, ester groups, and aromatic substituent.
  • 28 hydrogen atoms : Including aliphatic, aromatic, and amine-bound hydrogens.
  • 2 nitrogen atoms : One in the pyrrolidine ring and one in the benzylamine group.
  • 5 oxygen atoms : From the methoxy, ester, and carboxylate groups.

The molecular weight is 364.4 g/mol , computed using the standard atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00). This value is consistent with the formula C₁₉H₂₈N₂O₅, as shown in the table below:

Component Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon (C) 19 12.01 228.19
Hydrogen (H) 28 1.008 28.22
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 5 16.00 80.00
Total 364.43

Properties

Molecular Formula

C19H28N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-14(10-16(21)17(22)25-5)20-11-13-7-6-8-15(9-13)24-4/h6-9,14,16,20H,10-12H2,1-5H3

InChI Key

YIPPZGKXRWERCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Core Pyrrolidine Synthesis

Pyrrolidine Core Derivation

The pyrrolidine backbone is typically derived from trans-4-hydroxy-L-proline, a chiral starting material that ensures stereochemical fidelity in the final product. Decarboxylation under acidic conditions generates (R)-3-hydroxypyrrolidine, which is subsequently protected at the nitrogen and oxygen positions. Alternative routes utilize proline derivatives, where the carboxylic acid group is esterified to form the 1,2-dicarboxylate framework.

Key Reaction: Decarboxylation and Protection
  • Decarboxylation : Trans-4-hydroxy-L-proline undergoes HCl-catalyzed decarboxylation at 80–100°C to yield (R)-3-hydroxypyrrolidine hydrochloride.
  • Dual Protection : The nitrogen is protected with tert-butoxycarbonyl (Boc) groups using Boc₂O in dichloromethane (DCM), while the hydroxyl group is methylated with methyl iodide in the presence of NaH.

Functionalization of the Pyrrolidine Ring

Introduction of the 3-Methoxyphenylmethylamino Group

The 4-position of the pyrrolidine ring is functionalized via a two-step process: sulfonylation followed by nucleophilic substitution.

Step 1: Sulfonylation

The hydroxyl group at position 4 is converted to a tosylate (p-toluenesulfonyl chloride, pyridine, DCM) to activate it for subsequent SN2 reactions.

Step 2: Nucleophilic Substitution with 3-Methoxyphenylmethylamine

The tosylate intermediate reacts with 3-methoxyphenylmethylamine in acetonitrile at 110°C, inducing stereochemical inversion. Catalytic potassium iodide enhances reactivity by facilitating halogen exchange.

Table 1: Reaction Conditions for 4-Substitution

Parameter Conditions Yield (%) Source
Solvent Acetonitrile 85–90
Temperature 110°C
Catalyst KI (2.5–6 mol%) 88
Reaction Time 15–20 hours

Esterification and Final Product Assembly

Sequential Esterification

The 1- and 2-positions of the pyrrolidine are esterified with tert-butyl and methyl groups, respectively.

  • 1-O-tert-Butyl Ester : Boc-protected intermediates react with tert-butyl alcohol under Mitsunobu conditions (DIAD, PPh₃).
  • 2-O-Methyl Ester : Methylation is achieved using methyl triflate or dimethyl sulfate in tetrahydrofuran (THF) with NaH as a base.

Critical Considerations :

  • Stereochemical integrity is maintained by avoiding racemization during esterification.
  • Excess methylating agents ensure complete conversion of the 2-position carboxylate.

Catalytic Coupling and Purification

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystalline forms suitable for X-ray diffraction analysis.
  • HPLC : Semi-preparative HPLC (Phenomenex Luna NH₂ column, 60% acetonitrile) resolves enantiomeric impurities.

Table 2: Purification Outcomes

Method Purity (%) Recovery (%) Source
Column Chromatography 95–97 70–75
Recrystallization 99 60–65
HPLC >99 50–55

Industrial-Scale Synthesis and Optimization

Cost-Effective Production

Industrial protocols prioritize low-cost reagents and scalable conditions:

  • Solvent Selection : Diglyme or anisole replace THF for higher boiling points and improved safety.
  • Catalyst Recycling : Platinum on carbon (Pt/C) is reused in hydrogenation steps, reducing material costs.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :
    • ¹H NMR : tert-Butyl protons resonate at δ 1.4 ppm; methyl ester at δ 3.6 ppm.
    • ¹³C NMR : Carbonyl carbons appear at δ 170–175 ppm.
  • X-Ray Crystallography : Absolute configuration is confirmed via single-crystal analysis.

Chiral Purity Assessment

Chiral HPLC (Chiralcel OX-3 column, methanol) resolves enantiomers, ensuring >99% enantiomeric excess (ee).

Chemical Reactions Analysis

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.

Scientific Research Applications

Neurotransmitter Modulation

Preliminary studies indicate that 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate may influence neurotransmitter systems. Its unique substituents allow for selective interactions with biological macromolecules, which could modulate physiological processes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding affinities and mechanisms of action.

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory properties. Its ability to interact with specific molecular targets could lead to the development of new anti-inflammatory agents. Further pharmacological evaluations are necessary to elucidate its full biological profile and therapeutic potential.

Organic Synthesis Applications

The synthesis of this compound typically involves multi-step organic reactions, optimized through controlled reaction conditions. This compound can serve as a versatile building block in organic synthesis due to its complex structure and functional groups, which may facilitate the development of novel chemical entities.

Binding Studies

Detailed studies using molecular docking simulations have shown that the compound can bind to specific targets, influencing enzymatic activity. These interactions are crucial for understanding its potential therapeutic effects and guiding future drug design efforts .

Structural Similarities

Several compounds share structural similarities with 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate. Comparative studies can provide insights into how variations in structure affect biological activity and reactivity, leading to the identification of more potent derivatives .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent critically impacts chemical reactivity and biological activity. Key analogs include:

Compound Name 4-Position Substituent Molecular Weight Key Properties/Applications References
Target Compound 4-[(3-Methoxyphenyl)methylamino] 378.42* Potential enzyme interaction via amine; moderate polarity due to methoxy group
(2S,4R)-2-Benzyl 1-tert-butyl 4-(3-methoxypropyl)pyrrolidine-1,2-dicarboxylate 3-Methoxypropyl 377.45 Lipophilic; used in synthetic intermediates for antibiotics
1-(tert-Butyl) 2-(4-(trifluoromethyl)phenyl) (S)-pyrrolidine-1,2-dicarboxylate 4-(Trifluoromethyl)phenyl 357.33 Enhanced metabolic stability due to CF₃ group; applications in drug discovery
1-O-tert-butyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (Boc-4-oxo-L-proline methyl ester) 4-Oxo 243.26 Reactive ketone for further derivatization; precursor in peptide synthesis
(±)-trans-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-3-yl)pyrrolidine-1,3-dicarboxylate 5,6-Dimethoxypyridin-3-yl 378.39 Heterocyclic substituent for targeting metal-binding enzymes

*Calculated based on formula C₁₈H₂₆N₂O₆.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target’s 3-methoxyphenyl group is electron-donating, contrasting with analogs like the trifluoromethylphenyl derivative (electron-withdrawing). This affects electronic density and reactivity in catalysis or binding interactions .
  • Amine Functionality : The secondary amine in the target compound distinguishes it from ketone or ether-containing analogs, enabling participation in Schiff base formation or coordination chemistry .

Physicochemical Properties

  • Solubility : The tert-butyl and methyl esters enhance lipophilicity, suggesting solubility in organic solvents like dichloromethane (similar to Boc-protected proline derivatives in ) .
  • Stability : The amine group may render the target compound sensitive to oxidation, necessitating inert storage conditions. Rotamerism observed in analogs (e.g., ) indicates conformational flexibility, which could affect crystallization .

Biological Activity

1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring with various functional groups, suggests a range of biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Structural Characteristics

The compound is characterized by:

  • Pyrrolidine Ring : A five-membered ring structure that contributes to the compound's reactivity.
  • Functional Groups :
    • A tert-butyl group at the 1-position.
    • A methoxy group at the 2-position.
    • A 3-methoxyphenylmethylamino group at the 4-position.
    • Two carboxylate ester functionalities , making it a dicarboxylate compound.

This structural arrangement enhances its interaction with biological targets, influencing various physiological processes.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Neurotransmitter Modulation

Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing:

  • GABAergic activity : By modulating GABA levels, it could have implications for treating neurological disorders such as epilepsy.
  • Dopaminergic pathways : Its interaction with dopamine receptors may offer therapeutic benefits in mood disorders.

Anti-inflammatory Properties

The compound has shown promise in exhibiting anti-inflammatory effects. Its structural components allow for selective interactions with inflammatory mediators, which could be beneficial in conditions like arthritis and other inflammatory diseases.

Enzymatic Interactions

The compound's ability to bind to specific enzymes suggests potential applications in enzyme inhibition or activation. Studies employing techniques such as surface plasmon resonance have indicated binding affinities that warrant further investigation into its mechanisms of action.

Synthesis

The synthesis of 1-O-tert-butyl 2-O-methyl 4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrrolidine ring : Utilizing appropriate precursors and reaction conditions.
  • Introduction of functional groups : Employing reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction to achieve desired substituents.

Optimized reaction conditions are crucial for enhancing yield and selectivity during synthesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Chen et al. (2014)Investigated the role of similar pyrrolidine derivatives in modulating GABA levels, suggesting potential therapeutic applications .
Krogsgaard-Larsen et al. (2015)Explored structure-activity relationships in pyrrolidine compounds, indicating how substituents affect biological activity .
Umesha et al. (2009)Reported on antimicrobial and antioxidant properties of related compounds, providing insights into potential applications in pharmacology .

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